tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1414860-35-7
VCID: VC2895506
InChI: InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-8(11)6-13-5-7/h7-8H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CC1COC2
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate

CAS No.: 1414860-35-7

Cat. No.: VC2895506

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate - 1414860-35-7

Specification

CAS No. 1414860-35-7
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate
Standard InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-8(11)6-13-5-7/h7-8H,4-6H2,1-3H3
Standard InChI Key VKXGQPXJMBXTIN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CC1COC2
Canonical SMILES CC(C)(C)OC(=O)N1C2CC1COC2

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

The structural features of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate (the oxo variant) include a molecular formula of C₁₁H₁₇NO₃ with a molecular weight of 211.26 g/mol . This compound contains 15 heavy atoms, 2 rotatable bonds, and 2 ring systems . The carbon bond saturation (Fsp3) value is 0.818, indicating a high degree of carbon saturation . Understanding these properties provides insight into the expected characteristics of the oxa variant, which would differ primarily in the arrangement of atoms at the 3-position.

Physicochemical Properties

The physicochemical properties of tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate include a LogP value of 1.08, suggesting moderate lipophilicity and potential for membrane permeability . The compound has a polar surface area of 47 Ų, 2 hydrogen bond acceptors, and 0 hydrogen bond donors . These parameters are critical determinants of a compound's behavior in biological systems and its potential for drug development. The oxa variant would likely exhibit different physicochemical properties due to the structural variation at the 3-position.

Spectroscopic and Structural Identifiers

For identification purposes, the oxo-containing analog has several structural identifiers, including:

Identifier TypeValue for tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
SMILESCC(C)(C)OC(=O)N1C2CC1CC(=O)C2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-8(12)6-9(13)5-7/h7-8H,4-6H2,1-3H3
InChIKeyMXCNJPMLNRBZJB-UHFFFAOYSA-N

These identifiers serve as unique "fingerprints" for the compound in chemical databases and scientific literature . The oxa variant would have different identifiers reflecting its altered chemical structure.

SupplierPackage SizePrice (USD)Lead TimeShipping Origin
Enamine US100 mg$5892 daysUnited States
Enamine US1 g$1,7002 daysUnited States
Enamine US5 g$4,9312 daysUnited States
Enamine Ltd1 g$1,7005 daysUkraine
Enamine Ltd10 g$7,3115 daysUkraine
SIA Enamine1 g$1,7005 daysLatvia

This pricing information demonstrates the significant cost associated with specialized bicyclic compounds, with prices ranging from approximately $5.89/mg for small quantities to $0.73/mg for larger amounts . The premium pricing reflects the complexity of synthesis and purification processes for these structurally intricate molecules.

Applications in Chemical Research

Role in Synthetic Chemistry

Bicyclic nitrogen-containing compounds like tert-butyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate serve as valuable building blocks in medicinal chemistry and drug discovery programs . The Boc-protected nitrogen provides a handle for further functionalization, while the rigid bicyclic skeleton offers a well-defined three-dimensional orientation of functional groups . This structural rigidity can be advantageous in designing compounds with specific binding interactions to biological targets.

Structure-Activity Relationships

Synthetic Approaches and Production

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